N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This ortho-tolyloxy acetamide (CAS 941886-42-6) is a unique positional isomer probe featuring a dioxidoisothiazolidine pharmacophore validated in CDK and GSK-3β inhibitor programs. The ortho-methyl substitution creates a steric environment that restricts rotational freedom and alters binding-pocket complementarity—properties not replicated by para- or meta-tolyloxy analogs. With a computed XLogP3-AA of 2.4 and MW 360.4 g/mol, it occupies lead-like chemical space suitable for targeted kinase/phosphatase screening libraries. Researchers comparing phenoxy substitution patterns in SAR campaigns should procure this specific ortho isomer to maintain the geometric signature required for steric-exclusion selectivity studies. Confirm identity by NMR and purity ≥95% by HPLC upon receipt.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 941886-42-6
Cat. No. B2546302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide
CAS941886-42-6
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
InChIInChI=1S/C18H20N2O4S/c1-14-6-2-3-9-17(14)24-13-18(21)19-15-7-4-8-16(12-15)20-10-5-11-25(20,22)23/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21)
InChIKeyHWUQVAMAPWZSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide (CAS 941886-42-6): Structural & Procurement Overview


N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide (CAS 941886-42-6; molecular formula C18H20N2O4S; MW 360.43) is a synthetic small molecule featuring a cyclic sulfonamide (isothiazolidine 1,1-dioxide) core linked via a meta-substituted phenyl ring to an ortho-tolyloxy acetamide side chain [1]. The isothiazolidine 1,1-dioxide scaffold is a recognized pharmacophore found in multiple kinase inhibitor programs, including CDK and GSK-3β inhibitors [2]. This compound serves as a research tool and building block, with its ortho-methyl substitution pattern differentiating it from commonly available para- and meta-tolyloxy analogs.

Why o-Tolyloxy Is Not Interchangeable: Procurement Risks with N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide Analogs


The ortho-methyl group on the phenoxy ring creates a steric environment fundamentally distinct from para- or meta-substituted analogs. In isothiazolidine 1,1-dioxide-containing kinase inhibitors, the angle between the heterocycle and the appended aromatic ring is critical for binding pocket complementarity [1]. The ortho-methyl substituent restricts rotational freedom and alters the preferred conformation of the acetamide linker, which can directly impact target engagement, selectivity, and physiochemical properties such as logP (XLogP3-AA = 2.4 [2]). Substituting this compound with the para-tolyloxy or unsubstituted phenoxy analog without confirmatory screening data risks losing the specific steric interactions that may underpin the desired biological or physicochemical profile.

Quantitative Differentiation Evidence for N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide


Ortho vs. Para Tolyloxy Positional Isomerism: Steric & Conformational Differentiation

The ortho-methyl group in the target compound enforces a steric clash with the acetamide carbonyl, restricting the O–CH2–C(O) dihedral angle and shifting the conformational equilibrium relative to the para-tolyloxy isomer. In isothiazolidine 1,1-dioxide-containing PTP1B inhibitors, crystallographic data show that the dihedral angle between the heterocycle and the directly attached phenyl ring is ~70–90°, a geometry essential for binding pocket occupancy [1]. The ortho-methyl substitution on the distal phenoxy ring is predicted to amplify this geometric constraint, whereas the para-methyl analog permits a more extended, linear conformation. This conformational difference is a key determinant of differential biological activity observed across positional isomer series in medicinal chemistry programs [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Meta-Phenyl Linker vs. Para-Phenyl Linker: Directionality of the Cyclic Sulfonamide Pharmacophore

The target compound positions the dioxidoisothiazolidin-2-yl group at the meta position of the central phenyl ring, whereas a closely related analog (CAS 941885-96-7) bears this group at the para position [1]. This substitution pattern alters the vector of the sulfonamide oxygens relative to the acetamide side chain by ~120°, a geometric change that affects hydrogen-bonding geometry with protein targets. In isothiazolidine 1,1-dioxide-based CDK inhibitors, meta-substitution on the central aryl ring has been associated with differential selectivity profiles across CDK isoforms [2].

Chemical Biology Pharmacophore Mapping Target Engagement

Cyclic Sulfonamide Scaffold: Established Kinase Inhibition Potential Differentiating from Linear Sulfonamides

The dioxidoisothiazolidin-2-yl (cyclic sulfonamide) moiety is a privileged scaffold in kinase inhibitor discovery. Isothiazolidine 1,1-dioxide analogues have demonstrated potent inhibition of CDK1 and CDK2 and anti-proliferative activity against multiple cancer cell lines (EJ, HCT116, SW620, MDAMB468) [1]. Separately, the saturated isothiazolidine 1,1-dioxide heterocycle has been crystallographically validated as a phosphotyrosine mimetic in PTP1B inhibitor design, where the saturated ring binds with a nearly orthogonal orientation relative to the directly attached phenyl ring—a geometry essential for displacing catalytic water molecules [2]. These scaffold-level activities provide a rationale basis for selecting the target compound over acyclic or unsaturated sulfonamide analogs in screening campaigns where kinase or phosphatase inhibition is being probed.

Kinase Inhibition Drug Discovery Scaffold-Based Design

Physicochemical Property Baseline: Computed logP and Hydrogen Bonding Capacity

The target compound has a computed XLogP3-AA of 2.4, hydrogen bond donor count of 1 (amide N–H), and hydrogen bond acceptor count of 5 (four sulfonamide/sulfone oxygens plus amide carbonyl) [1]. The ortho-methyl group contributes to lipophilicity while creating steric shielding of the ether oxygen, potentially reducing aqueous solvation relative to the para isomer—a factor relevant to solubility and non-specific protein binding. These computed properties establish a procurement-relevant baseline for quality control identity verification and for selecting appropriate assay conditions (DMSO solubility, recommended working concentration ranges) when screening this compound against biological targets.

ADME Prediction Physicochemical Profiling Chemical Procurement

Recommended Application Scenarios for N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide Procurement


Kinase or Phosphatase Inhibitor Screening Libraries

The dioxidoisothiazolidine 1,1-dioxide scaffold is validated in CDK and PTP1B inhibitor programs [1][2]. The target compound is structurally appropriate for inclusion in targeted kinase or phosphatase screening libraries, particularly where the ortho-methyl substitution pattern is hypothesized to confer selectivity advantages through steric exclusion mechanisms. The ortho-tolyloxy group provides a specific geometric probe that is not replicated by para- or meta-tolyloxy analogs (see Section 3, Evidence Items 1 and 2). Researchers should request identity confirmation via NMR and purity ≥95% by HPLC upon procurement, referencing PubChem CID 7638794 for structural verification [3].

Structure-Activity Relationship (SAR) Studies on Cyclic Sulfonamide Pharmacophores

This compound serves as a specific positional isomer probe in SAR campaigns exploring the effect of phenoxy substitution pattern on target binding. The ortho-methyl group creates a defined steric environment that can be systematically compared with the para-tolyloxy, meta-tolyloxy, 4-chlorophenoxy, and unsubstituted phenoxy analogs to map steric tolerance in a binding pocket. This application leverages the compound's unique geometric signature (ortho substitution + meta phenyl linker) as established in Section 3, Evidence Items 1 and 2.

Physicochemical Property Benchmarking and ADME Profiling

With a computed XLogP3-AA of 2.4 and a molecular weight of 360.4 g/mol [1], this compound occupies a moderate lipophilicity space (logP 2–3) typical of lead-like chemical matter. It can serve as a reference compound for establishing solubility, permeability, and metabolic stability baselines within a chemical series of isothiazolidine 1,1-dioxide-containing acetamides. The ortho-methyl shielding of the ether oxygen may confer differential metabolic stability compared to analogs lacking ortho substitution, making it a useful probe in CYP450 stability assays. The computed property data from PubChem [1] supports procurement decisions based on predetermined physiochemical criteria.

Building Block for Focused Compound Library Synthesis

The compound's bifunctional architecture—featuring both a cyclic sulfonamide and an acetamide linker terminating in an ortho-tolyloxy group—makes it a versatile intermediate for further derivatization. The meta-substituted aniline-like nitrogen (position 3 of the central phenyl) and the amide N–H are both potential sites for additional functionalization, enabling the construction of focused libraries around the dioxidoisothiazolidine core. The scaffold's documented activity in kinase inhibition programs [2] provides a hypothesis-driven starting point for library design.

Quote Request

Request a Quote for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.